molecular formula C8H5BrF2N2 B6186664 5-bromo-1-(difluoromethyl)-1H-indazole CAS No. 2407511-99-1

5-bromo-1-(difluoromethyl)-1H-indazole

Cat. No.: B6186664
CAS No.: 2407511-99-1
M. Wt: 247.04 g/mol
InChI Key: HFXROKMUEBVPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(difluoromethyl)-1H-indazole (C₈H₅BrF₂N₂) is a halogenated indazole derivative featuring a bromine atom at position 5 and a difluoromethyl group at position 1 of the indazole scaffold . Its molecular structure (SMILES: C1=CC2=C(C=C1Br)C=NN2C(F)F) confers unique electronic and steric properties. The difluoromethyl group introduces strong electron-withdrawing effects, while the bromine atom enhances electrophilic reactivity.

Properties

CAS No.

2407511-99-1

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

5-bromo-1-(difluoromethyl)indazole

InChI

InChI=1S/C8H5BrF2N2/c9-6-1-2-7-5(3-6)4-12-13(7)8(10)11/h1-4,8H

InChI Key

HFXROKMUEBVPLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(difluoromethyl)-1H-indazole typically involves the bromination of an indazole precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of tubular reactors for diazotization reactions, followed by bromination and difluoromethylation steps, can be employed to achieve large-scale production. These methods offer advantages such as reduced reaction times, improved safety, and energy savings .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(difluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The presence of the indazole ring allows for cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

5-bromo-1-(difluoromethyl)-1H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-1-(difluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Difluoromethyl and 4-fluorophenyl groups enhance electrophilicity and metabolic stability compared to ethyl or methoxyethyl .
  • Lipophilicity : Ethyl and cyclopropyl substituents increase logP values, favoring membrane permeability, whereas polar groups (methoxyethyl) reduce it .
  • Synthetic Accessibility : Ethyl and methoxyethyl derivatives are synthesized via alkylation (e.g., Cs₂CO₃/DMF for ethyl ), while difluoromethyl analogs may require specialized fluorinating agents .
2.2. Halogen Variations on the Indazole Core

Halogen position and identity influence electronic distribution and binding interactions:

Compound Halogen Position(s) Key Properties Reference
This compound Br at C5 Electrophilic C5 position for cross-coupling reactions
5-Bromo-4-fluoro-1H-indazole Br at C5, F at C4 Enhanced dipole moments, potential for dual halogen bonding
5-Bromo-4,7-difluoro-1H-indazole Br at C5, F at C4/C7 Increased metabolic resistance, steric hindrance at C4/C7
5-Bromo-4-chloro-1H-indazole Br at C5, Cl at C4 Higher molecular weight, altered reactivity in nucleophilic substitutions

Key Observations :

  • Reactivity : Bromine at C5 is a common site for Suzuki-Miyaura cross-coupling, enabling diversification . Chlorine at C4 () may slow reactivity due to stronger C-Cl bond stability.

Key Observations :

  • Difluoromethylation may require reagents like ClCF₂H or CF₂Br₂ under transition-metal catalysis .
2.4. Pharmacological and Spectroscopic Comparisons
  • Metabolic Stability : Fluorinated derivatives (e.g., difluoromethyl, 4-fluorophenyl) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .
  • NMR Shifts : The difluoromethyl group in this compound causes distinct ¹H/¹³C NMR shifts (e.g., δ ~6.0 ppm for CF₂H protons) compared to ethyl (δ 1.45 ppm for CH₃) .
  • Bioactivity: Bromo-indazoles are explored as kinase inhibitors or anticancer agents. The difluoromethyl analog’s enhanced electronegativity may improve target affinity over non-fluorinated analogs .

Biological Activity

5-Bromo-1-(difluoromethyl)-1H-indazole is a synthetic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of both bromine and difluoromethyl groups attached to the indazole ring. Its molecular formula is C8H6BrF2N\text{C}_8\text{H}_6\text{BrF}_2\text{N}. The unique substitution pattern contributes to its distinct electronic and steric properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cell growth and proliferation.
  • Receptor Modulation : It may bind to receptors, modulating their activity and leading to various physiological effects, including anti-inflammatory and anticancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have demonstrated its potential as an anticancer agent, particularly in targeting specific cancer cell lines. For instance, it has shown effectiveness against ovarian cancer cells by inhibiting the PKMYT1 enzyme, which plays a role in cell cycle regulation .
  • Antifungal and Antibacterial Effects : The compound has been investigated for its antifungal and antibacterial properties. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting bacterial growth .
  • Anti-inflammatory Activity : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study explored the efficacy of this compound as a PKMYT1 inhibitor in ovarian cancer cells. The results indicated that the compound effectively reduced cell proliferation by modulating the phosphorylation status of CDK1, a crucial regulator in the cell cycle .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal activity of various indazole derivatives, including this compound. The findings revealed that this compound exhibited significant antifungal activity against several strains, highlighting its potential as a therapeutic agent in treating fungal infections .

Data Summary

Activity Biological Effect Study Reference
AnticancerInhibition of PKMYT1
AntifungalDisruption of fungal cell wall synthesis
Anti-inflammatoryModulation of inflammatory pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.